

Application Notes and Protocols for C-C Bond Formation Utilizing Butyltriiodostannane

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Compound of Interest

Compound Name: Stannane, butyltriiodo-

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Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for drug discovery and development. Among the myriad of methodologies, the palladium-catalyzed Stille cross-coupling reaction stands out as a powerful and versatile tool.^{[1][2][3]} This reaction typically involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.^{[1][3]} Organotin compounds are valued for their stability to air and moisture and their tolerance of a wide array of functional groups, making them highly compatible with complex synthetic schemes.^{[3][4]}

While tributylstannanes are commonly employed, monoalkyltrihalostannanes, such as butyltriiodostannane, offer unique reactivity profiles. The increased Lewis acidity of the tin center in these compounds can influence the transmetalation step of the catalytic cycle, potentially altering reaction kinetics and substrate scope.^[5] These reagents can be prepared through redistribution reactions between tetraorganotins and tin(IV) halides.^[6] This document provides a detailed protocol for a standard Stille cross-coupling reaction, adaptable for use with butyltriiodostannane, and presents representative data on the scope of this transformation.

Reaction Principle and Mechanism

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps are:

- **Oxidative Addition:** The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R^1-X) to form a Pd(II) complex.^{[4][7]}
- **Transmetalation:** The organostannane (R^2-SnR_3) transfers its organic group to the palladium center, displacing the halide or pseudohalide. This is often the rate-determining step.^[7]
- **Reductive Elimination:** The two organic fragments (R^1 and R^2) on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.^{[4][7]}

Additives such as copper(I) salts can accelerate the reaction, likely by facilitating the transmetalation step.^[8] The choice of ligands, solvents, and temperature can significantly impact the reaction's efficiency and selectivity.

Experimental Protocol: General Procedure for Stille Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates. As a representative example, the coupling of an aryl halide with an organostannane is described.

Materials:

- Aryl halide (e.g., Iodobenzene, Bromobenzene)
- Butyltriiodostannane (or a suitable organostannane)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, $Pd_2(dba)_3$)
- Ligand (if required, e.g., PPh_3 , $AsPh_3$)
- Copper(I) iodide (CuI) (optional)
- Anhydrous, degassed solvent (e.g., Toluene, DMF, THF)

- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle/oil bath

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and any additional ligand.
- **Reagent Addition:** Add the anhydrous, degassed solvent (5-10 mL). Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.
- **Stannane Addition:** Add the butyltriiodostannane (1.1-1.5 mmol, 1.1-1.5 equiv) to the reaction mixture via syringe.
- **Optional Additive:** If using, add copper(I) iodide (0.1-0.2 mmol, 10-20 mol%).
- **Reaction Conditions:** Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following table summarizes representative yields for the Stille cross-coupling of various aryl halides with different organostannanes under palladium catalysis. While specific data for

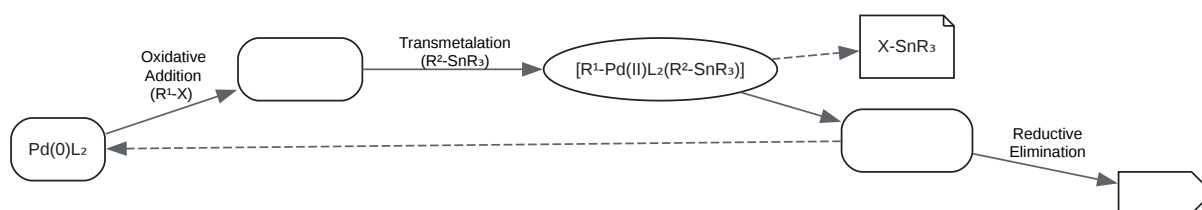
butyltriiodostannane is limited in readily available literature, the presented data for analogous systems illustrate the general scope and efficiency of the Stille reaction.

Entry	Aryl Halide	Organostannane	Catalyst (mol %)	Ligand	Additive	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Iodobenzene	Vinyltributylstannane	$\text{Pd}(\text{PPh}_3)_4$ (2)	-	-	Toluene	100	12	95
2	4-Bromoacetophenone	Phenyltributylstannane	$\text{PdCl}_2(\text{PPh}_3)_2$ (3)	PPh_3	-	DMF	80	16	88
3	2-Iodonitrobenzene	(Furan-2-yl)tributylstannane	$\text{Pd}_2(\text{dba})_3$ (1.5)	$\text{P}(\text{o-tol})_3$	-	Toluene	110	24	75
4	1-Iodophthalene	Allyltributylstannane	$\text{Pd}(\text{PPh}_3)_4$ (5)	-	CuI	THF	65	6	92
5	4-Chlorotoluene	Phenyltributylstannane	$\text{Pd}(\text{OAc})_2$ (2)	SPhos	CsF	Dioxane	100	18	85

This table is a compilation of representative data from various sources to illustrate the scope of the Stille reaction and does not represent a single experimental study.

Mandatory Visualizations

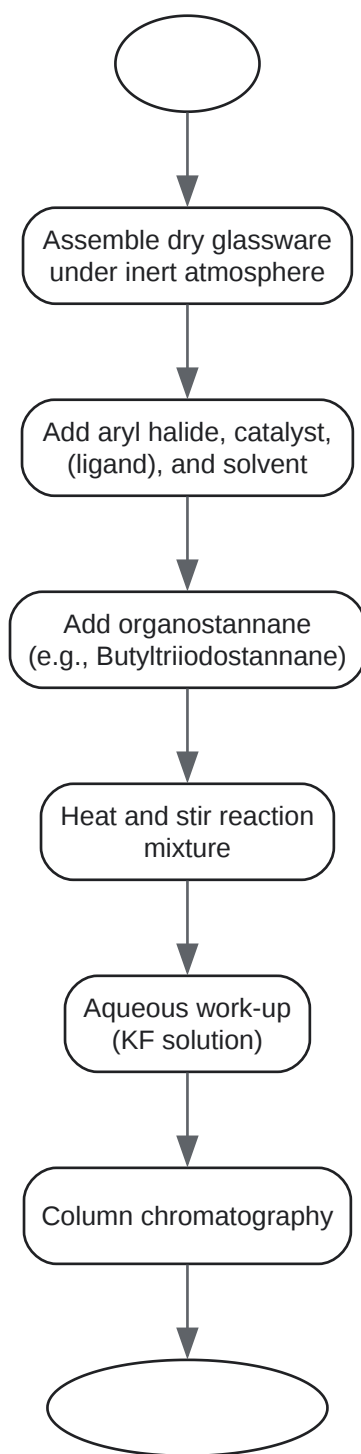
Catalytic Cycle of the Stille Cross-Coupling Reaction



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Experimental Workflow for Stille Cross-Coupling



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Caption: General workflow for a Stille cross-coupling experiment.

Safety and Handling Precautions

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3] Palladium catalysts and organic solvents also require careful handling. Consult the Safety Data Sheets (SDS) for all reagents before use. Tin-containing waste should be disposed of according to institutional guidelines for heavy metal waste.

Conclusion

The Stille cross-coupling reaction is a robust and highly valuable method for the formation of C-C bonds in complex molecule synthesis. The use of monoalkyltrihalostannanes like butyltriiodostannane presents an intriguing variation on the standard protocol, potentially offering different reactivity and selectivity. The provided general protocol serves as a starting point for the application of these reagents in synthetic campaigns. Careful optimization of reaction conditions is crucial to achieve high yields and purity for specific substrate combinations.

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